4-chloro-5-methyl-3,4-dihydro-2H-chromene
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Overview
Description
4-chloro-5-methyl-3,4-dihydro-2H-chromene is an organic compound with the molecular formula C10H11ClO It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-methyl-3,4-dihydro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation of 4-chlorophenol with 3-methyl-2-butanone, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-5-methyl-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Chromanones.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromanes depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-methyl-3,4-dihydro-2H-chromene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 4-Chloro-5-methylchromanone
- 4-Chloro-5-methylchromanol
- 4-Chloro-5-methylchromene
Comparison: 4-chloro-5-methyl-3,4-dihydro-2H-chromene is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs .
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-chloro-5-methyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11ClO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6H2,1H3 |
InChI Key |
OUVIQEPEBAZCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCOC2=CC=C1)Cl |
Origin of Product |
United States |
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